4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-25-17-11-9-15(10-12-17)18-13-26-20(21-18)19-14(2)24(23-22-19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUMQHWSZXQWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with phenyl azide to form the triazole ring.
Final Coupling: The final step involves coupling the thiazole-triazole intermediate with a methylating agent to introduce the methyl group at the desired position.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency.
Chemical Reactions Analysis
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Effects on Molecular Conformation and Crystal Packing
- Halogenated Analogs : Compounds 4 and 5 () feature Cl and Br substituents on the 4-aryl group. Despite isostructural conformations, their crystal packing differs due to halogen size and polarizability. For example, Cl (van der Waals radius: 1.75 Å) allows tighter packing than Br (1.85 Å), while the ethoxyphenyl group (bulkier, ~2.3 Å) likely induces distinct lattice arrangements .
- Ethoxyphenyl vs. Methoxyphenyl : A methoxyphenyl analog () shows similar synthetic pathways but reduced steric bulk compared to ethoxyphenyl. The ethoxy group’s extended alkyl chain may improve lipid solubility, impacting bioavailability .
Table 1: Substituent Impact on Physicochemical Properties
*LogP values estimated using ChemDraw.
Biological Activity
The compound 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.44 g/mol. The structure features a triazole ring linked to a thiazole moiety and an ethoxyphenyl group, contributing to its pharmacological potential.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that various triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound have shown MIC values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring enhances antibacterial activity. For example, compounds with a benzyl group in the 4-position of the triazole ring exhibited stronger inhibition against Gram-positive bacteria compared to those with simpler substitutions .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely investigated. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Studies:
- Cytotoxicity Assays : In vitro studies have revealed that thiazole derivatives can exert cytotoxic effects on various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (leukemia) cells, with IC50 values often comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their efficacy against tumor cells .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with 4-ethoxyphenyl derivatives and thiourea to form the thiazole core. A critical intermediate is the thiazol-2-yl-pyrazole precursor, synthesized via cyclocondensation under acidic conditions. Subsequent triazole ring formation employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl azides. Reaction optimization requires controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side products .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : and NMR should resolve aromatic protons (δ 7.1–8.3 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH).
- FT-IR : Key peaks include C=N stretching (~1600 cm) for the triazole and thiazole rings, and C-O-C vibrations (~1250 cm) from the ethoxy group.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H] (calculated for CHNOS: 377.12 g/mol) .
Q. What preliminary biological screening methods are suitable for evaluating its pharmacological potential?
Initial assays should include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Molecular docking to predict binding affinity to receptors like EGFR or COX-2, leveraging the compound’s aromatic and heterocyclic motifs .
Advanced Research Questions
Q. How can reaction conditions be statistically optimized to improve yield and purity?
Employ a Box-Behnken design (BBD) or central composite design (CCD) to evaluate variables:
- Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (CuI: 5–15 mol%).
- Response surface methodology (RSM) can identify optimal conditions, reducing trial runs by 40–60% while maximizing yield (e.g., from 55% to >80%) .
Q. How can researchers resolve contradictions between computational predictions and empirical data on molecular geometry?
- Perform X-ray crystallography to obtain precise bond lengths and angles. Compare with DFT-optimized structures (e.g., B3LYP/6-311G++(d,p)).
- Discrepancies in dihedral angles (e.g., between thiazole and triazole rings) may arise from crystal packing forces, which DFT models often neglect. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π contacts) .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced degradation assays under heat (40–60°C), humidity (75% RH), and UV light identify vulnerable sites (e.g., ethoxy group hydrolysis).
- HPLC-MS monitors degradation products; formulation with antioxidants (e.g., BHT) or lyophilization improves stability .
Q. How does substituent variation (e.g., ethoxy vs. methoxy) impact bioactivity?
- Synthesize analogs via parallel synthesis , replacing the ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Compare IC values in enzyme assays; ethoxy’s bulkiness may enhance hydrophobic binding but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
